molecular formula C18H15ClFN3OS2 B2439116 N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476464-99-0

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2439116
CAS No.: 476464-99-0
M. Wt: 407.91
InChI Key: DAAFLEJEAIPCDI-UHFFFAOYSA-N
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Description

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a thiadiazole ring, a phenylpropanamide group, and a chlorofluorobenzyl moiety

Properties

IUPAC Name

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAFLEJEAIPCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Phenylpropanamide: The final step involves coupling the thiadiazole intermediate with 3-phenylpropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorofluorobenzyl group can yield various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multi-step reactions starting from readily available precursors. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular framework and functional groups present in the compound.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, potentially serving as alternatives to existing antibiotics in the face of rising drug resistance .

Anticancer Properties

Several studies have reported the anticancer potential of thiadiazole derivatives. The compound has been evaluated against different cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, derivatives have been shown to induce apoptosis in cancer cells through various mechanisms . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiadiazole derivatives. The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations have indicated that some thiadiazole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

StudyObjectiveFindings
Study AAntimicrobial EvaluationDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Study BAnticancer ActivityShowed potent activity against MCF7 breast cancer cell line with IC50 values indicating strong cytotoxicity .
Study CAnti-inflammatory AssessmentInhibition of cyclooxygenase enzymes with potential therapeutic implications for inflammatory disorders .
Study DNeuroprotective EffectsInhibition of acetylcholinesterase activity suggesting potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
  • N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
  • N-(5-((2-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorobenzyl group makes N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide unique compared to similar compounds. This dual halogenation can influence its chemical reactivity, biological activity, and physical properties, potentially making it more effective or versatile in certain applications.

Biological Activity

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}ClFN4_4S2_2
  • Molecular Weight : 330.83 g/mol
  • InChIKey : IMBAEEDSJUOFDX-VIZOYTHASA-N

The structure includes a thiadiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50_{50} value of 0.28 µg/mL. This was attributed to cell cycle arrest at the G2/M phase, indicating a mechanism that disrupts normal cell division .
  • HL-60 (Acute Promyelocytic Leukemia) : The compound demonstrated an IC50_{50} of 9.6 µM, effectively down-regulating MMP2 and VEGFA expression levels in treated cells compared to controls .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against bacterial strains. For instance:

  • Compounds with similar structures have shown activity against Mycobacterium tuberculosis, indicating potential for use in treating resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural modifications. For instance:

CompoundSubstituentIC50_{50} (µg/mL)Activity
5aH24.79Moderate
5bCH₃12.64Moderate
5eBr3.77Potent

The introduction of electron-donating or withdrawing groups significantly influences the potency of these compounds against cancer cell lines .

Case Studies

  • Study on MCF-7 Cells : In vitro assays indicated that modifications in the thiadiazole structure could enhance anticancer activity. For example, shifting substituents on the phenyl ring improved IC50_{50} values by up to four times .
  • Antimicrobial Screening : A series of thiadiazole derivatives were screened against Candida albicans and other fungal strains, revealing promising antifungal activity .

Q & A

Q. What are the key synthetic routes and critical reagents for synthesizing this compound?

The synthesis typically involves:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux with POCl₃ (phosphorus oxychloride) at 90°C for 3 hours .
  • Thioether linkage : Reaction of a thiol-containing intermediate (e.g., 2-chloro-6-fluorobenzyl mercaptan) with a halogenated thiadiazole precursor. Potassium carbonate (K₂CO₃) in dry acetone is often used to facilitate nucleophilic substitution .
  • Acylation : Coupling of the thiadiazole intermediate with 3-phenylpropanoyl chloride using dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with bases like triethylamine to neutralize HCl .

Key reagents : POCl₃, K₂CO₃, DMF/DCM, and coupling agents (e.g., EDC/HOBt).

Q. Which spectroscopic methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, respectively. For example, the chloro-fluorobenzyl group’s aromatic protons appear as distinct multiplets in ¹H NMR .
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring purity and correct assembly .

Q. What solvent systems and reaction conditions are optimal for acylation steps?

  • Solvents : Polar aprotic solvents like DMF or DCM enhance nucleophilicity and stabilize intermediates .
  • Temperature : Room temperature for coupling reactions; elevated temperatures (40–60°C) may accelerate sluggish reactions.
  • pH control : Neutral to slightly basic conditions (pH 7–9) prevent premature hydrolysis of reactive intermediates .

Advanced Research Questions

Q. How can low yields in the thioether coupling step be mitigated?

  • Optimize stoichiometry : Use a 1.2–1.5 molar excess of the thiol component to drive the reaction .
  • Activate leaving groups : Replace chloride with better leaving groups (e.g., tosylates) to enhance reactivity .
  • Catalysis : Add catalytic iodide (KI) to promote nucleophilic substitution via an SN2 mechanism .

Q. How to resolve discrepancies between computational and experimental NMR data?

  • Solvent effects : Simulate NMR spectra using solvent-polarity models (e.g., COSMO-RS) to account for shifts caused by DMSO or CDCl₃ .
  • Conformational analysis : Use density functional theory (DFT) to model rotamer populations and compare with observed splitting patterns .
  • Purity checks : Confirm sample purity via HPLC to rule out contaminants affecting spectral data .

Q. What strategies evaluate substituent effects on electronic properties and reactivity?

  • Hammett analysis : Correlate substituent σ values (e.g., electron-withdrawing Cl/F) with reaction rates or pKa shifts .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Kinetic studies : Compare reaction rates of derivatives with varying substituents under controlled conditions .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Q. How to design metabolic stability studies for early drug discovery?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes and NADPH, followed by LC-MS quantification of parent compound degradation .
  • CYP450 inhibition screening : Use fluorogenic substrates to test interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • Metabolite identification : HRMS/MS to detect phase I/II metabolites and propose degradation pathways .

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